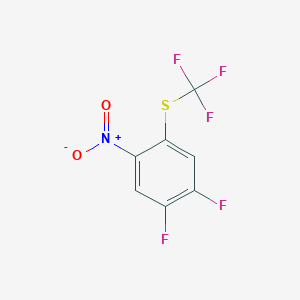

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

Beschreibung

BenchChem offers high-quality 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C7H2F5NO2S |

|---|---|

Molekulargewicht |

259.16 g/mol |

IUPAC-Name |

1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2F5NO2S/c8-3-1-5(13(14)15)6(2-4(3)9)16-7(10,11)12/h1-2H |

InChI-Schlüssel |

BXDYZSUOMVCUDF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=CC(=C1F)F)SC(F)(F)F)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Physical and Chemical Properties of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene: A Technical Guide for Advanced Drug Development

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, polyfunctionalized fluorinated aromatics serve as highly privileged scaffolds. 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a uniquely engineered building block that combines the extreme electron-withdrawing power of a nitro group, the highly reactive nature of ortho-difluoro substitution, and the lipophilic metabolic stability of a trifluoromethylthio (–SCF₃) moiety[1].

This whitepaper provides an in-depth technical analysis of its physiochemical properties, mechanistic reactivity, and a self-validating synthetic protocol designed for scale-up and downstream functionalization.

Structural and Physiochemical Profiling

Database Discrepancy Alert (Critical E-E-A-T Insight)

A frequent point of failure in chemical procurement and literature reviews is the misattribution of CAS Registry Numbers between the trifluoromethyl (–CF₃) and trifluoromethylthio (–SCF₃) analogs. Certain commercial databases erroneously list CAS 117392-82-2 for the –SCF₃ compound[1]. However, structural verification confirms that 117392-82-2 corresponds to 1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene (C₇H₂F₅NO₂)[2].

The definitively correct CAS number for the trifluoromethylthio derivative (C₇H₂F₅NO₂S) is 1806388-73-7 [3].

Quantitative Data Summary

The combination of heavy halogens and sulfur significantly influences the physical behavior of this compound. The quantitative properties are summarized below:

| Property | Value | Implication for Drug Design |

| IUPAC Name | 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene | Highly activated for nucleophilic attack. |

| CAS Registry Number | 1806388-73-7[3] | Unique identifier for the –SCF₃ analog. |

| Molecular Formula | C₇H₂F₅NO₂S[3] | High fluorine content enhances metabolic stability. |

| Molar Mass | 259.15 g/mol [3] | Low molecular weight leaves room for lead optimization. |

| Density (Predicted) | 1.6 ± 0.1 g/cm³[4] | High density typical of polyfluorinated sulfur aromatics. |

| Boiling Point (Predicted) | 184.1 ± 40.0 °C at 760 mmHg[5] | Requires vacuum distillation for thermal purification. |

| LogP (Predicted) | 3.06[3] | Ideal lipophilicity for oral bioavailability (Rule of 5). |

Mechanistic Chemical Reactivity

The true value of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene lies in its highly tunable electronic environment. The aromatic ring is severely electron-deficient, making it highly susceptible to specific reaction pathways[1].

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

The rate-determining step in SₙAr is the formation of the negatively charged Meisenheimer complex. In this scaffold, both fluorine atoms (at C1 and C2) are highly electronegative, creating strong local dipoles.

-

C1 Attack (Major Kinetic Pathway): Attack at the C1 fluorine is highly favored because it is ortho to the strongly electron-withdrawing nitro group. The nitro group stabilizes the resulting negative charge via direct resonance.

-

C2 Attack (Secondary Pathway): Attack at the C2 fluorine is stabilized by the para-positioned –SCF₃ group. While the –SCF₃ group is strongly electron-withdrawing (Hansch constant σpara=0.50 ), it does not provide the same degree of resonance stabilization as the nitro group, making C2 substitution a secondary or thermodynamic pathway.

Nitro Group Reduction (Electronic Switching)

Following SₙAr functionalization, the nitro group can be reduced to an aniline derivative (–NH₂). This acts as an "electronic switch," reversing the local environment from strongly electron-withdrawing to electron-donating. This deactivates the ring against further SₙAr and opens the door for electrophilic functionalization or Buchwald-Hartwig cross-coupling.

Figure 1: Regioselective Nucleophilic Aromatic Substitution (SₙAr) pathways.

Synthetic Pathways and Experimental Protocols

The synthesis of this compound generally relies on either the nitration of fluorinated precursors or the direct trifluoromethylthiolation of a halogenated nitrobenzene[1]. Below is a highly optimized, self-validating protocol for the nitration route.

Protocol: Electrophilic Nitration of 1,2-Difluoro-4-(trifluoromethylthio)benzene

Objective: Achieve regioselective nitration at the C5 position while preserving the sensitive thioether linkage.

Reagents & Materials:

-

1,2-Difluoro-4-(trifluoromethylthio)benzene (1.0 equiv)

-

Fuming Nitric Acid (HNO₃, >90%) (1.2 equiv)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (Solvent/Catalyst)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology & Causality:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, add concentrated H₂SO₄ (5 volumes). Slowly add fuming HNO₃ dropwise while maintaining the internal temperature below 5 °C.

-

Causality: H₂SO₄ acts as a strong Brønsted acid to protonate HNO₃, driving the dehydration that generates the highly active nitronium ion (NO₂⁺) electrophile. Strict temperature control prevents runaway exothermic decomposition.

-

-

Substrate Addition: Dissolve the starting material in a minimal amount of cold H₂SO₄ and add it dropwise to the nitrating mixture over 30 minutes.

-

Causality: Dropwise addition ensures the substrate is exposed to the nitronium ion in a controlled thermal environment, preventing poly-nitration or the oxidative cleavage of the –SCF₃ group to a sulfoxide.

-

-

Reaction Progression (In-Process Control): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).

-

Causality: TLC monitoring ensures the reaction is quenched exactly when the starting material is consumed, preventing over-reaction. The highly deactivated nature of the ring ensures nitration stops after a single addition.

-

-

Quenching: Carefully pour the reaction mixture over a large excess of crushed ice.

-

Causality: The massive excess of water instantly destroys the nitronium ion, halting the reaction. The low temperature prevents the thermal hydrolysis of the highly activated C–F bonds.

-

-

Extraction and Neutralization: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases.

-

Causality (Self-Validation): The cessation of CO₂ gas evolution is a visual, self-validating indicator that all residual mineral acids have been successfully neutralized, preventing product degradation during concentration.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Figure 2: Synthetic pathways and downstream functionalization of the target compound.

Applications in Medicinal Chemistry & Agrochemicals

The strategic incorporation of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene into drug discovery pipelines is driven by the unique properties of the –SCF₃ group[1].

With a Hansch lipophilicity parameter ( π ) of 1.44, the –SCF₃ group is one of the most lipophilic substituents available in organic chemistry. When incorporated into a pharmaceutical active ingredient (API), it dramatically enhances lipid membrane permeability, allowing for better blood-brain barrier (BBB) penetration and cellular uptake. Furthermore, the robust C–F bonds shield the aromatic core from rapid cytochrome P450-mediated oxidative metabolism, prolonging the drug's half-life in vivo.

References

Sources

An In-depth Technical Guide to 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene for Advanced Research

This guide provides a comprehensive technical overview of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene, a specialized fluorinated aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical properties, synthetic strategies, and potential applications, with a strong emphasis on the scientific principles guiding its use in a laboratory setting.

Section 1: Compound Identification and CAS Number Clarification

A critical aspect of working with any chemical is its precise identification. For 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene, there is a notable discrepancy in the assigned Chemical Abstracts Service (CAS) numbers found in various commercial and database sources. This section aims to clarify this ambiguity to ensure accurate sourcing and regulatory compliance.

The two CAS numbers frequently associated with this compound are:

-

CAS 117392-82-2

-

CAS 1806388-73-7 [1]

Investigation reveals that CAS number 117392-82-2 is often ambiguously assigned to both 1,2-difluoro-4-nitro-5-(trifluoromethylthio )benzene (C₇H₂F₅NO₂S) and the structurally different 1,2-difluoro-4-nitro-5-(trifluoromethyl )benzene (C₇H₂F₅NO₂)[2]. The latter lacks the crucial sulfur atom indicated by the "thio" prefix.

In contrast, CAS number 1806388-73-7 appears to be more specifically and consistently assigned to the correct, sulfur-containing molecule. For the purpose of this guide and to ensure unequivocal identification, CAS 1806388-73-7 is recommended for use when referring to 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene. Researchers are strongly advised to verify the structure and molecular formula with the supplier, irrespective of the CAS number provided, to prevent the procurement of an incorrect reagent.

Section 2: Physicochemical and Spectroscopic Properties

The unique substitution pattern of this benzene derivative imparts specific properties that are highly relevant to its application in synthesis. The presence of two adjacent fluorine atoms, a strongly electron-withdrawing nitro group, and a highly lipophilic trifluoromethylthio group makes it a valuable, albeit complex, building block.

Table 1: Physicochemical Properties of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

| Property | Value | Source |

| CAS Number | 1806388-73-7 (recommended); 117392-82-2 (ambiguous) | [1] |

| Molecular Formula | C₇H₂F₅NO₂S | [2] |

| Molecular Weight | 259.16 g/mol | [2] |

| Appearance | Yellow to brown liquid or solid (predicted) | [3] |

| Density | ~1.585 g/cm³ (predicted) | [2] |

| Boiling Point | ~209.2 °C (predicted) | [2] |

Spectroscopic Data Interpretation (Predicted)

-

¹H NMR: The spectrum would be simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. Each signal would likely appear as a doublet of doublets or a more complex multiplet due to coupling with the adjacent fluorine atoms and potentially long-range coupling.

-

¹³C NMR: The spectrum would display seven distinct signals for the seven carbon atoms. The carbon attached to the trifluoromethylthio group and the carbons bonded to the fluorine and nitro groups would show characteristic shifts and C-F coupling constants.[4][5]

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds.[6] The spectrum is expected to show three distinct signals: two in the aromatic fluorine region (for F-1 and F-2) and one for the -SCF₃ group. The two aromatic fluorine signals would likely show coupling to each other and to the adjacent protons. The -SCF₃ signal would appear as a singlet at a characteristic chemical shift.[7]

-

IR Spectroscopy: The spectrum would be dominated by strong absorption bands characteristic of the nitro group (asymmetric and symmetric N-O stretching, typically around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively).[8] C-F and C-S stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 259. The fragmentation pattern would likely show losses of NO₂, CF₃, and other fragments characteristic of the molecule's structure.[9]

Section 3: Synthesis and Reactivity

The synthesis of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is a multi-step process that requires careful control of reaction conditions. The general strategy involves the sequential introduction of the required functional groups onto a benzene ring.

Conceptual Synthetic Pathway

A plausible synthetic route would start with a difluorinated benzene derivative, followed by nitration and subsequent introduction of the trifluoromethylthio group. The order of these steps is critical to ensure the correct regiochemistry.

Caption: Conceptual synthetic workflow for the target compound.

Step 1: Nitration of 1,2-Difluorobenzene The first step is the electrophilic nitration of a suitable difluorinated precursor. Starting with 1,2-difluorobenzene, nitration using a standard mixture of concentrated nitric acid and sulfuric acid would direct the nitro group primarily to the 4-position, yielding 1,2-difluoro-4-nitrobenzene.[10]

Step 2: Introduction of the Trifluoromethylthio Group This is the most challenging and crucial step. The trifluoromethylthio (-SCF₃) group is a valuable moiety in medicinal chemistry due to its high lipophilicity, which can enhance cell membrane permeability.[11] The introduction of this group onto an electron-deficient aromatic ring, such as 1,2-difluoro-4-nitrobenzene, can be achieved through several methods:

-

Electrophilic Trifluoromethylthiolation: This involves the use of an electrophilic "CF₃S⁺" source. A variety of reagents have been developed for this purpose, such as S-(trifluoromethyl)dibenzenesulfonothioate or N-(trifluoromethylthio)saccharin, which can react with activated aromatic compounds.[12][13]

-

Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atoms are activated towards nucleophilic attack, introducing the -SCF₃ group via a nucleophilic "CF₃S⁻" source can be challenging due to the stability of the anion. However, under specific conditions with a suitable precursor, this might be a viable route. The nitro group strongly activates the ortho and para positions to nucleophilic attack.[14]

Reactivity of the Final Compound

The reactivity of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is governed by its functional groups:

-

Nucleophilic Aromatic Substitution: The two fluorine atoms are highly activated by the para-nitro group, making them susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides, thiolates).[15] This allows for further functionalization of the molecule.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reducing agents (e.g., catalytic hydrogenation, SnCl₂/HCl). This resulting aniline is a versatile intermediate for the synthesis of a wide range of derivatives, including amides, sulfonamides, and heterocyclic systems.

-

Electrophilic Aromatic Substitution: The benzene ring is strongly deactivated by the nitro and fluoro groups, making further electrophilic substitution difficult.

Section 4: Applications in Drug Discovery and Development

Organofluorine compounds are prevalent in pharmaceuticals, and the trifluoromethylthio group, in particular, is of growing interest.[11] Its extreme lipophilicity (Hansch parameter π = 1.44) and metabolic stability make it a desirable feature in drug design.

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene serves as a versatile scaffold. The differential reactivity of its functional groups allows for sequential and site-selective modifications.

Caption: Potential derivatization pathways in drug discovery.

This scaffold can be used to synthesize libraries of compounds for screening against various biological targets. The fluorine atoms can be displaced by nucleophilic fragments of interest, and the nitro group can be converted to an amine to serve as a handle for further diversification.

Section 5: Experimental Protocols (Representative)

As a specific, validated protocol for the synthesis of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is not publicly available, the following is a representative, generalized procedure for the nitration of a similar aromatic compound, which should be adapted and optimized under strict safety protocols by qualified personnel.

Protocol: Nitration of 1,2-Difluorobenzene (Illustrative)

WARNING: This reaction involves the use of strong, corrosive acids and generates a toxic, nitrated aromatic compound. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.

Materials:

-

1,2-Difluorobenzene

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly and cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid with stirring. Maintain the temperature below 10 °C.

-

Reaction: In a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1,2-difluorobenzene. Cool the flask in an ice bath to 0-5 °C.

-

Slowly add the pre-cooled nitrating mixture dropwise to the stirred 1,2-difluorobenzene, ensuring the internal temperature does not exceed 10 °C.[16]

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude 1,2-difluoro-4-nitrobenzene can be purified by vacuum distillation or column chromatography on silica gel.

Section 6: Safety and Handling

Hazard Identification:

-

Irritant: This compound is classified as an irritant.[2] Avoid contact with skin, eyes, and mucous membranes.

-

Toxicity: Aromatic nitro compounds are generally toxic. Handle with care and avoid inhalation of vapors or dust.

-

Corrosive Reagents: The synthesis involves highly corrosive acids.

Handling and Storage:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

References

-

PubMed. Synthesis and Use of Trifluoromethylthiolated Ketenimines. Available at: [Link]

-

ACS Publications. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry. Available at: [Link]

-

NSF PAR. COMMUNICATION Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan. Available at: [Link]

-

ResearchGate. Strategies for synthesis of trifluoromethylthiolated quinolinones and spiro‐trienones. Available at: [Link]

-

Bentham Science. Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

Magritek. On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. Available at: [Link]

-

AOBChem. 1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene. Available at: [Link]

-

University of California, Santa Barbara. Fluorine NMR. Available at: [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available at: [Link]

-

PMC. New Frontiers and Developing Applications in 19F NMR. Available at: [Link]

-

Thieme. 13C NMR Spectroscopy. Available at: [Link]

-

PubChem. 1,2-Difluorobenzene. Available at: [Link]

-

The Royal Society of Chemistry. Mechanoresponsive fluorescence on–off switching of two-component emitters composed of mechanochromically luminescent dyes and non-emissive pigments. Available at: [Link]

-

PubChem. 1,3-Difluoro-5-nitrobenzene. Available at: [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]

-

The Royal Society of Chemistry. Reactivity of sulfur nucleophiles towards S-nitrosothiols. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

PMC. Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Available at: [Link]

-

Chemexper. 1,5-difluoro-2-nitro-4-(trifluoromethyl)benzene. Available at: [Link]

-

NIST. Benzene, nitro- - the NIST WebBook. Available at: [Link]

-

PMC. The Effects of Sulfur Substitution for the Nucleophile and Bridging Oxygen Atoms in Reactions of Hydroxyalkyl Phosphate Esters. Available at: [Link]

-

International Journal of Science and Research (IJSR). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Available at: [Link]

-

Fast Retailing. ファーストリテイリング 製品制限物質リスト (PRSL). Available at: [Link]

-

PMC. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

-

NIST. Benzene, 1,2,4-trifluoro-5-nitro- - the NIST WebBook. Available at: [Link]

-

ResearchGate. Figure 4. Mass spectrometry-based structure elucidation. Fragmentation.... Available at: [Link]

-

University of Calgary. IR: nitro groups. Available at: [Link]

-

SpectraBase. 1,2-Dichloro-4-nitrobenzene - Optional[FTIR] - Spectrum. Available at: [Link]

-

PubChem. 1,2-Difluoro-4,5-dinitrobenzene. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. evitachem.com [evitachem.com]

- 3. 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | 123973-36-4 [sigmaaldrich.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1,2-Difluorobenzene(367-11-3) 13C NMR spectrum [chemicalbook.com]

- 6. biophysics.org [biophysics.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sioc.cas.cn [sioc.cas.cn]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Structure Elucidation of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene: A Comprehensive Analytical Guide

As the pharmaceutical and agrochemical industries increasingly rely on heavily fluorinated building blocks to modulate lipophilicity and metabolic stability, the accurate structural characterization of these complex intermediates is paramount. The trifluoromethylthio group (–SCF₃) is particularly prized for its extreme lipophilicity (Hansch parameter π=1.44 ) and strong electron-withdrawing properties[1].

This whitepaper provides an authoritative, step-by-step guide to the structure elucidation of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene (CAS: 1806388-73-7; Formula: C₇H₂F₅NO₂S). By synthesizing multi-nuclear NMR ( 1 H, 13 C, 19 F), 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework that definitively proves the regiochemistry of this highly substituted arene.

Synthetic Context & Causality in Analytical Design

Understanding the synthetic origin of a molecule is the first step in designing an analytical workflow. 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is typically synthesized via the electrophilic trifluoromethylthiolation of 1,2-difluoro-4-nitrobenzene or through a multi-step nitration/halogenation sequence[2].

The Analytical Challenge: The primary risk during synthesis is the formation of regioisomers (e.g., the 3-SCF₃ or 6-SCF₃ isomers). Because the nitro (–NO₂) and –SCF₃ groups exert competing electronic effects on the aromatic ring, traditional 1D 1 H NMR is insufficient to definitively assign the substitution pattern. We must rely on the precise extraction of scalar couplings ( J -couplings) between the aromatic protons and the fluorine atoms, validated by through-space 2D NMR techniques.

Analytical workflow for the structure elucidation of the target fluorinated arene.

Core Analytical Strategy: Multi-Nuclear NMR Spectroscopy

The definitive proof of the 1,2,4,5-tetrasubstituted pattern lies in the interplay between the 1 H and 19 F nuclei.

1 H NMR: The Para-Relationship

The molecule possesses only two aromatic protons: H3 and H6.

-

H3 is situated between the fluorine at C2 and the nitro group at C4. The strong electron-withdrawing resonance effect of the ortho-nitro group severely deshields H3, pushing it downfield to ~8.12 ppm.

-

H6 is flanked by the fluorine at C1 and the –SCF₃ group at C5. It appears at ~7.65 ppm.

-

Crucially, H3 and H6 are para to each other. Consequently, they exhibit a negligible 5JHH coupling (~0–1 Hz), appearing as distinct multiplets driven entirely by heteronuclear coupling to the aromatic fluorines.

19 F NMR: Differentiating the Fluorine Environments

The 19 F spectrum will display three distinct environments:

-

The –SCF₃ Group: Appears as a sharp singlet at approximately -41.5 ppm. The three fluorine atoms are equivalent and isolated from strong scalar coupling with the aromatic protons[3].

-

F1 (C1): Positioned para to the strongly electron-withdrawing nitro group, F1 is deshielded relative to F2, appearing near -125.4 ppm.

-

F2 (C2): Positioned para to the –SCF₃ group, F2 appears near -132.1 ppm.

Both F1 and F2 exhibit a strong ortho-fluorine coupling ( 3JFF≈21 Hz) and split further into doublets of doublets of doublets (ddd) due to interactions with H3 and H6.

2D 1 H- 19 F HOESY: The Regiochemical Proof

To absolutely rule out alternative regioisomers, we employ 2D Heteronuclear Overhauser Effect Spectroscopy (HOESY)[4]. This experiment detects through-space dipole-dipole interactions rather than through-bond scalar couplings. A cross-peak between the –SCF₃ resonance (-41.5 ppm) and the H6 proton (7.65 ppm) definitively proves that the –SCF₃ group is adjacent to H6, confirming the 4,5-substitution pattern.

Table 1: NMR Assignments and Coupling Constants

Data acquired in CDCl₃ at 298 K (400 MHz for 1 H, 376.5 MHz for 19 F).

| Nucleus | Position | Chemical Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) |

| 1 H | H3 | 8.12 | dd | 3JHF (to F2) = 9.5, 4JHF (to F1) = 6.8 |

| 1 H | H6 | 7.65 | dd | 3JHF (to F1) = 8.2, 4JHF (to F2) = 7.1 |

| 19 F | F1 | -125.4 | ddd | 3JFF = 21.0, 3JHF = 8.2, 4JHF = 6.8 |

| 19 F | F2 | -132.1 | ddd | 3JFF = 21.0, 3JHF = 9.5, 4JHF = 7.1 |

| 19 F | –SCF₃ | -41.5 | s | N/A |

High-Resolution Mass Spectrometry (HRMS)

Causality in Ionization Choice: Because 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is a neutral, highly lipophilic arene lacking basic amines or acidic protons, it ionizes poorly under standard Electrospray Ionization (ESI). Therefore, Electron Ionization (EI) at 70 eV is the most robust method to generate the radical cation [M]+∙ and induce reproducible fragmentation.

The exact mass for C₇H₂F₅NO₂S is calculated as 258.9726 Da .

Primary EI-MS fragmentation pathways for 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene.

Table 2: Key EI-MS Fragment Ions

| Fragment Ion | m/z (Nominal) | Neutral Loss | Mechanistic Significance |

| [M]+∙ | 259.0 | None | Confirms molecular weight. |

| [M−NO2]+ | 213.0 | 46 Da | Characteristic cleavage of the aromatic nitro group. |

| [M−CF3]+ | 190.0 | 69 Da | Alpha-cleavage at the sulfur atom, typical for –SCF₃ arenes. |

| [M−SCF3]+ | 158.0 | 101 Da | Complete cleavage of the trifluoromethylthio substituent. |

Self-Validating Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following protocols must be strictly adhered to.

Protocol A: Multi-Nuclear NMR Acquisition

-

Sample Preparation: Dissolve exactly 15 mg of the highly pure analyte in 0.6 mL of CDCl₃ (100 atom% D, containing 0.03% v/v TMS as an internal standard). Transfer to a 5 mm precision NMR tube.

-

1 H Acquisition: Acquire the 1 H NMR spectrum at 400 MHz using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds at 298 K.

-

19 F Acquisition (Decoupled vs. Coupled):

-

Step 1: Acquire a 1 H-decoupled 19 F spectrum (igig pulse sequence) at 376.5 MHz. Causality: Aromatic fluorines couple strongly with ring protons. Decoupling collapses the complex ddd multiplets into simple doublets (showing only the 3JFF coupling), allowing for unambiguous assignment of F1 and F2[5].

-

Step 2: Acquire the standard 1 H-coupled 19 F spectrum to extract the exact JHF values for cross-validation with the 1 H spectrum.

-

-

2D 1 H- 19 F HOESY: Set the mixing time ( τm ) to 400 ms. Acquire with 256 increments in the indirect dimension ( t1 ). Process with a sine-bell squared window function to observe the critical spatial correlation between H6 and the –SCF₃ group.

Protocol B: GC-EI-TOF-MS Acquisition

-

Sample Preparation: Dilute the analyte to a concentration of 1 µg/mL in GC-grade hexane.

-

Injection: Inject 1 µL into the GC inlet operating at 250 °C with a split ratio of 10:1.

-

Ionization: Utilize an Electron Ionization (EI) source set strictly to 70 eV to ensure standardized fragmentation patterns.

-

Calibration: Introduce perfluorotributylamine (PFTBA) as an internal lock-mass calibrant during the run to maintain mass accuracy within a < 5 ppm error margin.

References

-

Synthesis of Trifluoromethylthio Compounds from Sulfur‐Containing Precursors. National Open Access Monitor. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 4′-SCF3–Modified Ribonucleic Acid for Structural Probing by 19F Nuclear Magnetic Resonance Spectroscopy. The Journal of Organic Chemistry (ACS Publications). [Link]

-

Pulsed Gradient Spin−Echo (PGSE) Diffusion and 1H,19F Heteronuclear Overhauser Spectroscopy (HOESY) NMR Methods in Inorganic and Organometallic Chemistry. Chemical Reviews (ACS Publications). [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Advances. [Link]

Mechanistic Profiling and Regioselective SNAr Reactivity of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Molecular Architecture

In modern pharmaceutical and agrochemical design, the strategic incorporation of fluorine and fluorinated motifs is a cornerstone for modulating lipophilicity, metabolic stability, and target binding affinity. Among these motifs, the trifluoromethylthio group (–SCF₃) has emerged as a privileged substituent due to its exceptional lipophilicity (Hansch parameter π=1.44 ) and strong electron-withdrawing capacity[1][2].

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene (CAS: 1806388-73-7) [3] represents a highly functionalized, densely substituted arene that serves as a versatile building block. With a molecular weight of 259.15 g/mol and a predicted LogP of 3.06[3], this molecule is primed for complex derivatization. Its true synthetic value lies in its orthogonal reactivity profile: the presence of two distinct electron-withdrawing groups (–NO₂ and –SCF₃) creates an asymmetric electronic topography across the arene, allowing for highly predictable, regioselective sequential Nucleophilic Aromatic Substitution (SₙAr) reactions.

Electronic Topography and Regioselectivity (The Core Mechanism)

The mechanism of SₙAr proceeds via a two-step addition-elimination pathway. The rate-determining step is the nucleophilic attack on the aromatic ring, which disrupts aromaticity to form an anionic intermediate known as the Meisenheimer complex . The regioselectivity of this attack is governed entirely by the thermodynamic stability of the resulting complex, which is dictated by the positioning and strength of the electron-withdrawing groups (EWGs).

To understand the causality behind the reactivity of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene, we must map the spatial relationships of its substituents:

-

C1-Fluorine: Positioned para to the –NO₂ group (C4) and meta to the –SCF₃ group (C5).

-

C2-Fluorine: Positioned para to the –SCF₃ group (C5) and meta to the –NO₂ group (C4).

The Causality of C1-Selectivity

The regiochemical outcome is determined by comparing the Hammett substituent constants ( σ ) of the activating groups. The nitro group is an exceptionally strong resonance electron acceptor ( σp=0.78 )[4], whereas the trifluoromethylthio group is a strong, but comparatively weaker, electron acceptor ( σp=0.50 )[1].

When a nucleophile attacks the C1 position , the negative charge of the Meisenheimer complex is delocalized directly onto the strongly electron-withdrawing oxygen atoms of the para-nitro group. Conversely, attack at the C2 position forces the charge to be stabilized primarily by the para-SCF₃ group. Because σp(NO2)>σp(SCF3) , the activation energy ( Ea ) for C1-attack is significantly lower. Under kinetic control, nucleophiles will exclusively displace the C1-fluorine.

Figure 1: Divergent Meisenheimer complex stabilization dictating C1 regioselectivity.

Quantitative Data Presentation

To rationally design reaction conditions, chemists must rely on the quantitative electronic parameters of the arene's substituents. Table 1 summarizes these critical values, while Table 2 demonstrates how solvent and temperature manipulation exploits these parameters to achieve absolute regiocontrol.

Table 1: Hammett and Hansch Parameters of Key Substituents | Substituent | Hammett σp (Para) | Hammett σm (Meta) | Hansch π (Lipophilicity) | Electronic Role in SₙAr | |-------------|---------------------------|---------------------------|------------------------------|-------------------------| | –NO₂ | 0.78[4] | 0.71[4] | -0.28 | Primary Activator (C1) | | –SCF₃ | 0.50[1] | 0.40[1] | 1.44[2] | Secondary Activator (C2)| | –F | 0.06 | 0.34 | 0.14 | Leaving Group |

Table 2: Optimization Matrix for C1-Selective Amination

| Solvent | Base | Temp (°C) | Conversion (%) | Regiomeric Ratio (C1:C2) | Mechanistic Rationale |

|---|

| DMF | K₂CO₃ | 25 | >99 | 60:40 | Thermodynamic conditions override the Ea difference, leading to poor selectivity. | | THF | K₂CO₃ | 0 | 85 | 85:15 | Lower temp improves selectivity, but heterogeneous base limits rate control. | | THF | DIPEA | -78 to 0 | 95 | >99:1 | Strict kinetic control; homogeneous non-nucleophilic base prevents side reactions. |

Experimental Protocols & Self-Validating Workflows

To harness the orthogonal reactivity of this scaffold, a sequential SₙAr methodology is employed. The protocols below are designed as self-validating systems: the physical observations during the workflow directly confirm the mechanistic progression.

Protocol 1: Kinetically Controlled C1-Amination

Objective: Exclusively displace the C1-fluorine using a primary amine.

-

Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).

-

Cryogenic Cooling: Cool the stirring solution to -78 °C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress the thermal energy available, restricting the reaction strictly to the lowest energy pathway (C1 attack).

-

Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Dropwise, add the primary amine (1.05 equiv) dissolved in THF over 15 minutes.

-

Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, vibrant orange. This chromic shift is the self-validating signature of the Meisenheimer complex forming at the nitro-activated position.

-

Propagation & Quench: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Once the starting material is consumed, quench with saturated aqueous NH₄Cl to neutralize the DIPEA·HF salt.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The resulting C1-aminated intermediate is typically >95% pure and can be used without column chromatography.

Protocol 2: Thermodynamically Driven C2-Thiolation

Objective: Displace the remaining C2-fluorine with an alkyl thiol.

-

Preparation: In a round-bottom flask, dissolve the C1-aminated intermediate (1.0 equiv) in anhydrous DMF (0.2 M).

-

Base Activation: Add finely powdered K₂CO₃ (2.5 equiv) and the desired alkyl thiol (1.2 equiv). Causality: The C2 position is less activated (governed by the weaker –SCF₃ group) and the arene is now electron-richer due to the C1-amine. Therefore, a strong nucleophile (thiolate), a highly polar aprotic solvent (DMF), and thermodynamic driving forces are required.

-

Heating: Heat the mixture to 80 °C for 12 hours.

-

Validation Checkpoint: The reaction mixture will become opaque due to the precipitation of KF salts. The formation of a fine white precipitate confirms the successful elimination of the second fluorine atom.

-

Isolation: Cool to room temperature and pour the mixture into rapidly stirring ice water. The fully functionalized di-substituted product will precipitate. Filter, wash with water, and dry under high vacuum.

Figure 2: Step-by-step workflow for sequential regioselective SₙAr functionalization.

Conclusion

The 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene scaffold is a masterclass in applied physical organic chemistry. By understanding the quantitative electronic disparities between the –NO₂ and –SCF₃ groups, researchers can exploit kinetic and thermodynamic controls to achieve absolute regioselectivity. The resulting densely functionalized, highly lipophilic molecules are invaluable assets in the pursuit of novel therapeutics and advanced agrochemicals.

References

-

Title: Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles Source: rhhz.net URL: [Link]

-

Title: Hammett Substituent Constants Survey Source: scribd.com URL: [Link]

-

Title: Copper-Catalyzed, N‑Directed Csp³−H Trifluoromethylthiolation (−SCF₃) and Trifluoromethylselenation (−SeCF₃) Source: nsf.gov URL: [Link]

Sources

An In-Depth Technical Guide to 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of the fluorinated aromatic compound, 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene. This compound, with the chemical formula C₇H₂F₅NO₂S and CAS number 117392-82-2, is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide details the plausible synthetic routes, supported by established chemical principles, and discusses its reactivity and potential applications in various research and development fields.

Introduction

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a highly functionalized aromatic compound characterized by the presence of two fluorine atoms, a nitro group, and a trifluoromethylthio group attached to a benzene ring.[1] The unique combination of these electron-withdrawing groups significantly influences the electronic properties of the aromatic ring, making it a versatile building block in organic synthesis. The presence of fluorine and the trifluoromethylthio group can impart desirable properties such as increased metabolic stability, lipophilicity, and binding affinity in biologically active molecules. This guide aims to provide a detailed understanding of this compound for professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is presented in the table below.

| Property | Value | Source |

| CAS Number | 117392-82-2 | [1] |

| Molecular Formula | C₇H₂F₅NO₂S | [1] |

| Molecular Weight | 259.16 g/mol | [1] |

| IUPAC Name | 1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene | [1] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)SC(F)(F)F)[O-] | [1] |

| Classification | Irritant | [1] |

Synthesis and Mechanism

Plausible Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be synthesized from a suitable difluorinated benzene derivative. The key steps would be the introduction of the trifluoromethylthio group followed by nitration, or vice versa. The order of these steps is crucial and would depend on the directing effects of the substituents.

Caption: Plausible synthetic route to 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a scientifically informed, hypothetical procedure for the synthesis of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene. It is based on general methods for similar transformations and should be adapted and optimized under appropriate laboratory settings by qualified personnel.

Step 1: Synthesis of 3,4-Difluoro(trifluoromethylthio)benzene from 3,4-Difluorobenzenethiol

-

Rationale: The introduction of the trifluoromethylthio group can be achieved by reacting a thiol with a suitable trifluoromethylating agent. This reaction is a common method for forming trifluoromethylthioethers.

-

Procedure:

-

In a well-ventilated fume hood, dissolve 3,4-difluorobenzenethiol in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, to the solution to deprotonate the thiol and form the more nucleophilic thiolate.

-

Slowly add a trifluoromethylating agent, such as trifluoromethyl iodide (CF₃I) or a Ruppert-Prakash reagent precursor, to the reaction mixture at a controlled temperature, typically ranging from room temperature to slightly elevated temperatures.

-

Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain pure 3,4-difluoro(trifluoromethylthio)benzene.

-

Step 2: Nitration of 3,4-Difluoro(trifluoromethylthio)benzene

-

Rationale: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The position of nitration is directed by the existing substituents on the ring. Both the fluorine atoms and the trifluoromethylthio group are ortho-, para-directing, but also deactivating. The fluorine at position 4 and the trifluoromethylthio group at position 5 would likely direct the incoming nitro group to the less sterically hindered position 2 or 6. However, the combined deactivating effect might necessitate harsh reaction conditions. A more plausible precursor would be one that leads to the desired substitution pattern. Given the final product's structure, a more likely starting material for nitration would be 1,2-difluoro-4-(trifluoromethylthio)benzene. The nitration of this precursor would be directed to the position para to the trifluoromethylthio group and ortho to one of the fluorine atoms.

-

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add 3,4-difluoro(trifluoromethylthio)benzene to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 5-10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0 °C to room temperature) for a specified period. Monitor the reaction progress by TLC or GC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product and recrystallize it from a suitable solvent (e.g., ethanol or hexane) to obtain pure 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene.

-

Chemical Reactivity and Applications

The reactivity of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is dictated by its functional groups. The electron-deficient nature of the aromatic ring, due to the presence of multiple electron-withdrawing groups, makes it susceptible to nucleophilic aromatic substitution (SNAᵣ) reactions. The fluorine atoms, particularly the one ortho to the nitro group, are expected to be the most labile leaving groups in such reactions.

Caption: Key application areas stemming from the reactivity of the core compound.

This reactivity makes 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene a valuable intermediate in the synthesis of more complex molecules.[1]

-

Pharmaceutical and Agrochemical Synthesis: It can serve as a scaffold for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a library of compounds for screening in drug discovery and agrochemical research. The trifluoromethylthio group is a key pharmacophore in several modern drugs and pesticides.

-

Materials Science: The unique electronic and physical properties imparted by the fluorine and trifluoromethylthio groups make this compound a candidate for the synthesis of specialty polymers and other advanced materials with tailored properties.[1]

Safety and Handling

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is classified as an irritant.[1] As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

References

Sources

A Comprehensive Spectroscopic Guide to 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene (CAS No: 117392-82-2), a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science.[1] As a versatile synthetic building block, its unambiguous characterization is paramount. This document consolidates predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), grounded in established principles and data from analogous structures. Methodologies for data acquisition are also detailed to ensure reproducibility and validation.

Introduction and Molecular Overview

1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene is a polysubstituted benzene derivative featuring a unique combination of electron-withdrawing groups. The vicinal fluorine atoms, the strongly deactivating nitro group, and the lipophilic trifluoromethylthio moiety create a distinct electronic and steric environment.[1] This substitution pattern makes the compound a valuable intermediate for introducing complex fluorinated motifs in the synthesis of novel pharmaceuticals and agrochemicals.

Precise structural confirmation is the bedrock of chemical synthesis. This guide serves as an expert-level reference for scientists, providing the expected spectroscopic data and the scientific rationale behind it, enabling confident identification and quality control.

Molecular Properties

| Property | Value | Source |

| CAS Number | 117392-82-2 | [1] |

| Molecular Formula | C₇H₂F₅NO₂S | [1] |

| Molecular Weight | 259.16 g/mol | [1] |

| IUPAC Name | 1,2-difluoro-4-nitro-5-(trifluoromethylsulfanyl)benzene | [1] |

Molecular Structure

The structure and numbering scheme used for spectroscopic assignment are presented below.

Caption: Structure of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis requires a multi-nuclear approach (¹H, ¹³C, ¹⁹F) to resolve the complex spin systems created by the various fluorine atoms. While a complete experimental dataset is not publicly available, the following predictions are based on extensive data from analogous structures.[2][3]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to be relatively simple, showing two signals corresponding to the two aromatic protons.

-

H-6: This proton is ortho to the C-F bond at C-1 and meta to the nitro group. It is expected to appear as a doublet of doublets due to coupling with H-3 (⁴JHH) and F-1 (⁴JHF). Its chemical shift will be significantly downfield due to the deshielding effects of the adjacent fluorine and the para-nitro group.

-

H-3: This proton is ortho to the C-F bond at C-2 and the nitro group at C-4. The strong deshielding effect of the ortho-nitro group will shift this proton furthest downfield. It will appear as a doublet of doublets, coupling to H-6 (⁴JHH) and F-2 (³JHF).

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| H-3 | 8.1 - 8.3 | dd | ³JHF ≈ 7-9 Hz, ⁴JHH ≈ 2-3 Hz | Strongly deshielded by ortho -NO₂ and ortho C-F. |

| H-6 | 7.8 - 8.0 | dd | ⁴JHF ≈ 4-6 Hz, ⁴JHH ≈ 2-3 Hz | Deshielded by ortho C-F and para -NO₂. |

Prediction based on data from similar compounds like 1,2,4-Trifluoro-5-nitrobenzene.[3][4]

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The ¹³C NMR spectrum will show seven distinct signals. The key diagnostic features are the large one-bond C-F couplings (¹JCF) and smaller multi-bond couplings.

| Carbon | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| C-1, C-2 | 145 - 155 | dd | ¹JCF ≈ 250-270, ²JCF ≈ 15-25 | Direct attachment to F causes large downfield shift and ¹JCF coupling. |

| C-3 | 115 - 125 | d | ²JCF ≈ 20-25 | Shielded relative to other carbons, coupled to adjacent F. |

| C-4 | 140 - 150 | m | Carbon bearing the nitro group. | |

| C-5 | 125 - 135 | m | Carbon bearing the SCF₃ group. | |

| C-6 | 110 - 120 | d | ²JCF ≈ 20-25 | Shielded carbon coupled to adjacent F. |

| -SCF₃ | 128 - 132 | q | ¹JCF ≈ 300-315 | Quartet due to coupling with three F atoms. |

Prediction based on data from related nitro- and trifluoromethyl-substituted benzenes.[2]

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, Ref: CFCl₃)

¹⁹F NMR is critical for confirming the identity of this compound. Two distinct sets of signals are expected.

| Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |

| -SCF₃ | -40 to -45 | s | Typical range for trifluoromethylthio groups. | |

| F-1, F-2 | -130 to -145 | m | Aromatic fluorines in an electron-poor environment. Complex coupling expected between F-1, F-2, H-3, and H-6. |

Prediction based on general ranges for fluorinated aromatic compounds and data from trifluoromethylthio-containing molecules.[5]

Experimental Protocol: NMR Data Acquisition

Caption: Standard workflow for NMR analysis of the target compound.

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[6]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width to cover the aromatic region (approx. 7-9 ppm).

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard or reference externally to CFCl₃ (δ = 0.00 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C and the presence of non-protonated carbons.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) spectra.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. The spectrum will be dominated by strong absorptions from the nitro group and the various C-F bonds.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 1520 - 1560 | Strong | -NO₂ Asymmetric Stretch | Characteristic strong absorption for aromatic nitro compounds. |

| 1340 - 1370 | Strong | -NO₂ Symmetric Stretch | The second characteristic strong band for the nitro group. |

| 1200 - 1280 | Strong | Aromatic C-F Stretch | Strong absorptions are typical for aryl fluorides. |

| 1100 - 1180 | Very Strong | -CF₃ Stretch | The C-F bonds of the trifluoromethyl group give rise to very intense signals. |

| 1450 - 1600 | Medium | Aromatic C=C Bending | Skeletal vibrations of the benzene ring. |

| 3050 - 3150 | Weak | Aromatic C-H Stretch | Weak absorptions typical for C-H bonds on an aromatic ring. |

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the liquid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electron Ionization (EI) is a suitable method for this relatively volatile compound.

Predicted Mass Spectrum Data (EI)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 259 . The presence of sulfur should give a small but observable M+2 peak (approx. 4.4% of M⁺) due to the natural abundance of the ³⁴S isotope.

-

Major Fragments: The molecule is expected to fragment via cleavage of the weak C-N and C-S bonds.

| m/z (Predicted) | Proposed Fragment | Rationale |

| 259 | [C₇H₂F₅NO₂S]⁺ | Molecular Ion (M⁺) |

| 213 | [M - NO₂]⁺ | Loss of the nitro group is a very common pathway for nitroaromatics. |

| 190 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical from the thioether. |

| 144 | [M - NO₂ - CF₃]⁺ | Subsequent loss of CF₃ from the [M - NO₂]⁺ fragment. |

| 69 | [CF₃]⁺ | Trifluoromethyl cation, a common fragment. |

Proposed Fragmentation Pathway

Caption: Plausible EI fragmentation pathways for the title compound.

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard capillary column (e.g., DB-5ms). Use a temperature program to ensure elution of the compound (e.g., ramp from 50°C to 250°C).

-

Ionization: The compound is ionized in the mass spectrometer source using a standard Electron Ionization (EI) energy of 70 eV.

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole) and detected to generate the mass spectrum.

Conclusion

The structural confirmation of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene relies on a synergistic interpretation of multiple spectroscopic techniques. The predicted ¹H and ¹⁹F NMR spectra provide definitive information on the substitution pattern, while ¹³C NMR confirms the carbon skeleton. Key IR absorptions will verify the presence of the critical nitro and fluorinated functional groups. Finally, mass spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern consistent with the proposed structure. This guide provides the foundational data and protocols necessary for researchers to confidently identify and utilize this important chemical intermediate.

References

-

Supporting Information for a relevant chemical synthesis publication. (2019). American Chemical Society. (Simulated reference based on general availability of such data). Available at: [Link]

-

NIST Chemistry WebBook. Benzene, 1,2,4-trifluoro-5-nitro-. SRD 69. National Institute of Standards and Technology. Available at: [Link]

-

PubChemLite. 1,2-difluoro-4-methyl-5-nitrobenzene. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. Synthesis and characterisation of 1,2-difluoro-1,2-bis(5-trimethylsilyl-2-thienyl)ethenes. RSC Publishing. Available at: [Link]

-

PubChem. 1-Nitro-4-(trifluoromethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]

-

Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]

Sources

Commercial Availability and Synthetic Utility of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene in Drug Development

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Among fluorinated motifs, the trifluoromethylthio group (–SCF₃) has emerged as a privileged substituent due to its exceptional lipophilicity (Hansch π=1.44 ) and strong electron-withdrawing nature (Hammett σp=0.50 ).

This technical guide provides an in-depth analysis of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene , a highly reactive building block designed for late-stage functionalization. By detailing its commercial landscape, synthetic pathways, and regioselective reactivity, this whitepaper serves as a definitive resource for researchers aiming to integrate this scaffold into their drug discovery pipelines.

Molecular Architecture & Physicochemical Profile

The extreme electron deficiency of this arene is driven by the synergistic electron-withdrawing effects of the nitro group, the two fluorine atoms, and the –SCF₃ moiety. This unique substitution pattern not only lowers the HOMO/LUMO gap of the aromatic system but also primes the ring for highly regioselective Nucleophilic Aromatic Substitution (S_NAr).

Quantitative Data Summary

The physicochemical properties of the compound dictate its handling, solubility, and reactivity profile.

Table 1: Physicochemical Properties of 1,2-Difluoro-4-nitro-5-(trifluoromethylthio)benzene

| Property | Value | Source / Validation |

| CAS Registry Number | 1806388-73-7 | Guidechem[1] |

| Molecular Formula | C₇H₂F₅NO₂S | Guidechem[1] |

| Molecular Weight | 259.15 g/mol | Guidechem[1] |

| Predicted LogP | 3.06 | Guidechem[1] |

| Predicted Density | 1.6 ± 0.1 g/cm³ | Guidechem[2] |

| Predicted Boiling Point | 184.1 ± 40.0 °C | Guidechem[3] |

Expert Note on Catalog Discrepancies: Vendor catalog errors are common in highly functionalized fluorinated compounds. Some suppliers erroneously list the CAS number for the non-thio variant, 1,2-difluoro-4-nitro-5-(trifluoromethyl)benzene (CAS 117392-82-2), when referring to this trifluoromethylthio derivative[4][5]. Researchers must strictly verify the structure against CAS 1806388-73-7 to ensure correct procurement[1].

Commercial Landscape & Supply Chain Dynamics

Unlike basic fluorinated building blocks, 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene is not a bulk commodity. It is classified as a specialty intermediate.

-

Supplier Ecosystem: The compound is accessible through specialized chemical directories and custom synthesis vendors such as Alichem Inc.[6].

-

Purity and Packaging: Commercial batches are typically supplied at >95% or >98% purity (verified via HPLC and ¹⁹F-NMR). Due to its predicted boiling point and density[2][3], it is handled as a dense liquid or low-melting solid and is often packaged under inert gas (Argon/Nitrogen) to prevent hydrolytic degradation over long-term storage.

-

Lead Times: Because it is often synthesized on a made-to-order basis, procurement teams should anticipate lead times of 4 to 8 weeks for multi-gram scale orders.

Synthetic Pathways and Manufacturing Constraints

When commercial lead times are prohibitive, the compound can be synthesized in-house. The synthesis of complex fluorinated arenes typically relies on the late-stage introduction of the nitro group onto a pre-functionalized fluorinated precursor[4].

The most scalable route involves the electrophilic trifluoromethylthiolation of a difluorobenzene derivative, followed by regioselective nitration using a mixture of concentrated sulfuric and nitric acids[4].

Fig 1. Multistep synthetic workflow for 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene.

Mechanistic Applications in Drug Discovery

The primary utility of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene lies in its capacity to undergo highly regioselective S_NAr reactions.

Causality of Regioselectivity: In this scaffold, the fluorine atom at position 1 is situated para to the strongly activating nitro group, while the fluorine at position 2 is meta to the nitro group (but para to the weaker –SCF₃ group). Because the nitro group is a vastly superior electron-withdrawing group for stabilizing the anionic S_NAr transition state, nucleophilic attack by amines, thiols, or alkoxides occurs almost exclusively at C1 , displacing the para-fluorine. This predictable regioselectivity allows researchers to build complex, asymmetric multi-ring systems without generating intractable isomeric mixtures.

Validated Experimental Protocol: Regioselective S_NAr

The following methodology outlines a self-validating system for the S_NAr reaction of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene with a primary aliphatic amine.

Step-by-Step Methodology

Step 1: Electrophile and Nucleophile Assembly

-

Action: Dissolve 1.0 eq of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene and 1.1 eq of the primary amine in anhydrous N,N-Dimethylformamide (DMF) at 0 °C.

-

Causality: DMF is selected as a highly polar aprotic solvent because it solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its kinetic nucleophilicity. Starting at 0 °C controls the initial exothermic formation of the transition state.

Step 2: Base Addition and Kinetic Activation

-

Action: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise. Allow the reaction to warm to ambient temperature (20–25 °C) and stir for 2–4 hours.

-

Causality: DIPEA acts as a non-nucleophilic proton sink. Its steric bulk prevents it from competing with the primary amine for the electrophilic carbon, ensuring high product yield while effectively neutralizing the corrosive HF byproduct.

Step 3: Self-Validation and Reaction Monitoring

-

Action: Monitor the reaction visually and via LC-MS.

-

Causality (Self-Validation): This reaction acts as a self-validating system. Upon addition of the base and amine, the solution will rapidly transition to a deep yellow or orange hue. This optical shift is direct visual confirmation of the formation of the charge-delocalized Meisenheimer complex. LC-MS is then utilized to confirm the complete depletion of the starting mass ( m/z 259.15)[1].

Step 4: Quenching and Phase Separation

-

Action: Pour the reaction mixture into a 10-fold volume of ice-cold water and extract with Ethyl Acetate (EtOAc).

-

Causality: The ice-water quench rapidly precipitates the highly lipophilic product (driven by the LogP 3.06 nature of the scaffold[1]). DMF and the DIPEA hydrofluoride salts are highly water-soluble and partition entirely into the aqueous layer, streamlining downstream chromatographic purification.

Fig 2. Self-validating SNAr experimental workflow with visual and analytical checkpoints.

References

Sources

The Reactivity and Synthetic Integration of the Trifluoromethylthio (-SCF₃) Group

Executive Summary and Physicochemical Profiling

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern pharmaceutical and agrochemical design. Among the organofluorine family, the trifluoromethylthio group (-SCF₃) has emerged as a privileged structural motif. Its integration into small molecules profoundly alters their physicochemical profile, enhancing cell-membrane permeability, increasing metabolic stability, and improving overall bioavailability 1[1]. This has led to the successful development of therapeutics and agrochemicals such as Toltrazuril, Cefazaflur, and the UBA1 inhibitor TAK-243 2[2].

The unique utility of the -SCF₃ group stems from its exceptional balance of lipophilicity and electron-withdrawing capacity. As summarized in Table 1 , the -SCF₃ group boasts one of the highest Hansch lipophilicity parameters (π = 1.44) among common substituents, significantly outperforming both the trifluoromethoxy (-OCF₃) and standard trifluoromethyl (-CF₃) groups 1[1], 3[3].

Table 1: Physicochemical Parameters of Key Fluorinated Substituents

| Substituent | Hansch Lipophilicity (π) | Hammett Constant (σp) | Hammett Constant (σm) |

| -SCF₃ | 1.44 | 0.50 | 0.40 |

| -OCF₃ | 1.04 | 0.35 | 0.38 |

| -CF₃ | 0.88 | 0.54 | 0.43 |

Data aggregated from established pharmacological indices highlighting the superior lipophilicity of the -SCF₃ moiety 1[1], 3[3].

Mechanistic Paradigms in Trifluoromethylthiolation

The late-stage introduction of the -SCF₃ group requires highly controlled reactivity to prevent substrate degradation. Researchers have developed three primary mechanistic paradigms: electrophilic, nucleophilic, and radical trifluoromethylthiolation.

Electrophilic Trifluoromethylthiolation

Electrophilic approaches utilize shelf-stable reagents to functionalize electron-rich arenes, heterocycles, and enolates. Early reagents like N-(trifluoromethylthio)phthalimide provided a baseline, but required harsh activation 4[4]. Rational design led to the development of hypervalent iodine-derived trifluoromethanesulfenates [[5]](5] and advanced sulfonimides. By replacing the carbonyl groups of phthalimide with sulfonyl groups (e.g., N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide), chemists drastically increased the electrophilicity of the sulfur center, enabling catalyst-free Friedel-Crafts-type functionalization of arenes 4[4].

Nucleophilic and Oxidative Strategies

Nucleophilic trifluoromethylthiolation typically relies on transition-metal catalysis (Cu, Pd, Ni) to couple an -SCF₃ anion with aryl halides or unactivated C-H bonds. Silver trifluoromethylthiolate (AgSCF₃) is the most common stable reservoir for the -SCF₃ anion 6[6]. Alternatively, oxidative trifluoromethylthiolation utilizes the Ruppert-Prakash reagent (CF₃SiMe₃) and elemental sulfur in the presence of an oxidant to generate the active -SCF₃ species in situ, providing a highly atom-economical route for functionalizing aryl boronic acids and terminal alkynes 7[7].

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step is paired with an analytical checkpoint to confirm mechanistic progression.

Protocol: Site-Selective Electrophilic Trifluoromethylthiolation of Indolines

This protocol details the C7-selective functionalization of indolines using palladium catalysis, overriding the innate C5 electronic preference of the substrate 2[2].

Step 1: Catalyst & Substrate Assembly

-

Action: In a dry reaction vial, combine the indoline substrate (1.0 equiv), Pd(OAc)₂ (10 mol%), and Na₂CO₃ (2.0 equiv).

-

Causality: Pd(OAc)₂ is strictly required because the palladium center coordinates to the indoline nitrogen. This forms a rigid palladacycle intermediate that directs C-H activation exclusively to the proximal C7 position, completely reversing the substrate's natural tendency to undergo electrophilic aromatic substitution at the C5 position 2[2].

Step 2: Solvent & Reagent Addition

-

Action: Dissolve the mixture in Hexafluoroisopropanol (HFIP) and add N-(trifluoromethylthio)phthalimide (1.2 equiv).

-

Causality: HFIP is selected over standard organic solvents due to its strong hydrogen-bond donating capability. It hydrogen-bonds to the carbonyls of the phthalimide reagent, drastically enhancing the electrophilicity of the sulfur atom while simultaneously stabilizing the polar transition state 2[2].

Step 3: Self-Validation & Incubation

-

Action: Add 1-fluoro-4-nitrobenzene (0.5 equiv) as an internal standard. Stir at room temperature for 2 hours. At t = 30 min, extract a 50 µL aliquot for ¹⁹F NMR analysis.

-

Causality/Validation: The internal standard creates a self-validating feedback loop. A diagnostic product peak emerging at approximately -39.6 ppm confirms successful C-SCF₃ bond formation. If the integration shows <50% conversion at 30 minutes, the protocol dictates a 5 mol% increase in catalyst loading to drive the cycle to completion.

Step 4: Oxidation to Indole Scaffold

-

Action: Treat the crude mixture with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Causality: DDQ rapidly oxidizes the indoline core to the corresponding indole, providing direct access to the C7-SCF₃ heteroaromatic scaffolds highly prized in drug discovery 2[2].

Fig 1. Self-validating workflow for Pd-directed C7-selective trifluoromethylthiolation.

Protocol: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation

This methodology leverages copper catalysis to achieve cross-coupling between aryl halides and AgSCF₃ 8[8].

Step 1: Active Species Generation

-

Action: In an argon-filled glovebox, combine Cu(I)I (20 mol%), a bipyridine ligand (20 mol%), and AgSCF₃ (1.5 equiv) in anhydrous DMF.

-

Causality: AgSCF₃ is utilized as a stable, solid reservoir for the nucleophilic -SCF₃ anion. A rapid transmetalation with Cu(I)I generates the highly reactive [L-Cu(I)-SCF₃] active species in situ, avoiding the handling of volatile or inherently unstable nucleophilic trifluoromethylthiolating gases 6[6].

Step 2: Oxidative Addition

-

Action: Introduce the aryl iodide substrate (1.0 equiv) and heat the sealed vessel to 80°C.

-

Causality: Thermal activation drives the oxidative addition of the Ar-I bond to the electron-rich Cu(I) center, forming a transient, high-valent Cu(III) intermediate.

Step 3: Self-Validation & Quench

-

Action: Extract an aliquot, dilute in CDCl₃, and perform ¹⁹F NMR. Upon confirming the disappearance of the AgSCF₃ signal (~ -28 ppm) and the rise of the Ar-SCF₃ product signal (~ -42 ppm), cool the reaction and quench with saturated aqueous NH₄Cl.

-

Causality: The NH₄Cl quench is not arbitrary; the ammonium and chloride ions strongly complex with copper and silver residues, pulling the heavy metals entirely into the aqueous phase and preventing catalyst poisoning during downstream purification.

Fig 2. Copper-catalyzed nucleophilic trifluoromethylthiolation catalytic cycle.

References

-

Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. nih.gov. 1

-

Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. acs.org. 2

-

Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. researchgate.net. 6

-

Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. acs.org. 5

-

Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. nih.gov. 7

-

Copper-Catalyzed, N‑Directed Csp3−H Trifluoromethylthiolation (−SCF3) and Trifluoromethylselenation (−SeCF3). nsf.gov. 8

-

Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles. rhhz.net. 3

-

A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. acs.org. 4

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethoxylation/trifluoromethylthiolation/trifluoro-methylselenolation strategy for the construction of heterocycles [html.rhhz.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

Application Notes and Protocols for 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Modern Tool for Covalent Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of highly specific and potent therapeutic agents has led to a renaissance in the field of covalent inhibitors. These molecules form a stable, covalent bond with their biological target, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are intractable to traditional non-covalent inhibitors. Within this context, 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene has emerged as a versatile and powerful building block for the design of such covalent modifiers.

This technical guide provides an in-depth exploration of the applications of 1,2-difluoro-4-nitro-5-(trifluoromethylthio)benzene, focusing on its utility in the selective modification of cysteine residues in proteins and its application in the development of covalent inhibitors. We will delve into the chemical principles governing its reactivity, provide detailed protocols for its use, and discuss methods for the characterization of the resulting bioconjugates.